molecular formula C10H9FN2O2 B1403085 Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1313408-99-9

Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate

Cat. No. B1403085
Key on ui cas rn: 1313408-99-9
M. Wt: 208.19 g/mol
InChI Key: YJISWZLKSURKFM-UHFFFAOYSA-N
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Patent
US09174981B2

Procedure details

Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate (8 g; 44.4 mmol) was mixed with tetrahydrofuran (225 mL), ethanol (110 mL) and water (55 mL). Lithium hydroxide monohydrate (0.962 g; 22.9 mmol) was added. The mixture was stirred at ambient temperature overnight. The mixture concentrated under reduced pressure to remove tetrahydrofuran and ethanol. 2 N hydrochloric acid was added to aqueous mixture to adjust to pH 3. A white precipitate formed and was filtered off with drying under high vacuum overnight to give 7-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid as a white solid (6.3 g).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Name
Lithium hydroxide monohydrate
Quantity
0.962 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][N:5]2[C:8]([C:11]([O:13]CC)=[O:12])=[CH:9][N:10]=[C:4]2[CH:3]=1.O1CCCC1.C(O)C.O.[OH-].[Li+]>O>[F:1][C:2]1[CH:7]=[CH:6][N:5]2[C:8]([C:11]([OH:13])=[O:12])=[CH:9][N:10]=[C:4]2[CH:3]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
FC1=CC=2N(C=C1)C(=CN2)C(=O)OCC
Name
Quantity
225 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
110 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
55 mL
Type
solvent
Smiles
O
Step Two
Name
Lithium hydroxide monohydrate
Quantity
0.962 g
Type
reactant
Smiles
O.[OH-].[Li+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove tetrahydrofuran and ethanol
ADDITION
Type
ADDITION
Details
2 N hydrochloric acid was added to aqueous mixture
CUSTOM
Type
CUSTOM
Details
A white precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
with drying under high vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=CC=2N(C=C1)C(=CN2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: CALCULATEDPERCENTYIELD 78.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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